4-[2-[(4-Methylphenyl)methylsulfanyl]-4,6-dioxo-1,5,7,8,9,10-hexahydropyrimido[4,5-b]quinolin-5-yl]benzonitrile
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Overview
Description
4-{2-[(4-methylbenzyl)sulfanyl]-4,6-dioxo-3,4,5,6,7,8,9,10-octahydropyrimido[4,5-b]quinolin-5-yl}benzonitrile is a complex organic compound with a unique structure that includes a pyrimidoquinoline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{2-[(4-methylbenzyl)sulfanyl]-4,6-dioxo-3,4,5,6,7,8,9,10-octahydropyrimido[4,5-b]quinolin-5-yl}benzonitrile typically involves multicomponent reactions. One common method is the Hantzsch-like synthesis, which involves the reaction of bis(sulfanediyl)bis(6-aminopyrimidin-4-ones) with dimedone and an appropriate aromatic aldehyde . The reaction conditions often include the use of solvents such as ethanol or acetic acid and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the principles of multicomponent reactions and the use of scalable reaction conditions would be applicable for industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
4-{2-[(4-methylbenzyl)sulfanyl]-4,6-dioxo-3,4,5,6,7,8,9,10-octahydropyrimido[4,5-b]quinolin-5-yl}benzonitrile can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the sulfanyl group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
4-{2-[(4-methylbenzyl)sulfanyl]-4,6-dioxo-3,4,5,6,7,8,9,10-octahydropyrimido[4,5-b]quinolin-5-yl}benzonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential as a therapeutic agent due to its unique structure and reactivity.
Mechanism of Action
The mechanism of action of 4-{2-[(4-methylbenzyl)sulfanyl]-4,6-dioxo-3,4,5,6,7,8,9,10-octahydropyrimido[4,5-b]quinolin-5-yl}benzonitrile involves its interaction with various molecular targets. The sulfanyl group can participate in redox reactions, while the pyrimidoquinoline core can interact with biological macromolecules, potentially inhibiting enzymes or disrupting cellular processes. The exact pathways and targets are still under investigation, but its structure suggests multiple modes of action.
Comparison with Similar Compounds
Similar Compounds
- 2-[(4-methylbenzyl)sulfanyl]-3-(4-methylphenyl)-5,6,7,8-tetrahydro 1benzothieno[2,3-d]pyrimidin-4(3H)-one
- 2-[(2,5-dimethylbenzyl)sulfanyl]-3-(4-methoxyphenyl)-5,6,7,8-tetrahydro 1benzothieno[2,3-d]pyrimidin-4(3H)-one
Uniqueness
4-{2-[(4-methylbenzyl)sulfanyl]-4,6-dioxo-3,4,5,6,7,8,9,10-octahydropyrimido[4,5-b]quinolin-5-yl}benzonitrile is unique due to its combination of a pyrimidoquinoline core with a sulfanyl group and a benzonitrile moiety
Properties
Molecular Formula |
C26H22N4O2S |
---|---|
Molecular Weight |
454.5 g/mol |
IUPAC Name |
4-[2-[(4-methylphenyl)methylsulfanyl]-4,6-dioxo-3,5,7,8,9,10-hexahydropyrimido[4,5-b]quinolin-5-yl]benzonitrile |
InChI |
InChI=1S/C26H22N4O2S/c1-15-5-7-17(8-6-15)14-33-26-29-24-23(25(32)30-26)21(18-11-9-16(13-27)10-12-18)22-19(28-24)3-2-4-20(22)31/h5-12,21H,2-4,14H2,1H3,(H2,28,29,30,32) |
InChI Key |
OKZVEKJJEKFUDM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=NC3=C(C(C4=C(N3)CCCC4=O)C5=CC=C(C=C5)C#N)C(=O)N2 |
Origin of Product |
United States |
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